7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine
Overview
Description
7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine is a heterocyclic compound with the molecular formula C12H8ClN3O and a molecular weight of 245.66 g/mol. This compound is characterized by the presence of a chloro group at the 7th position and an o-tolyl group at the 2nd position of the oxazolo[5,4-d]pyrimidine core.
Mechanism of Action
Target of Action
The primary target of 7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine is the human vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 plays a crucial role in mediating the response to VEGF, which is a key factor in angiogenesis, the formation of blood vessels from pre-existing vasculature. This makes VEGFR-2 an important target in cancer therapy .
Mode of Action
This compound interacts with VEGFR-2 by inhibiting its activity . This compound is structurally similar to nucleic purine bases and is characterized by the presence of a pharmacologically favorable isoxazole substituent at position 2 and aliphatic amino chains at position 7 of the condensed heterocyclic system . The inhibition of VEGFR-2 disrupts the signal transduction pathways that promote angiogenesis .
Biochemical Pathways
By inhibiting VEGFR-2, this compound disrupts the VEGF signaling pathway, which is crucial for angiogenesis . This disruption can lead to the inhibition of tumor growth, as the formation of new blood vessels is prevented, thereby cutting off the supply of nutrients to the tumor .
Pharmacokinetics
The ADME (Administration, Distribution, Metabolism, and Excretion) properties of this compound were predicted to assess its druglikeness . .
Result of Action
The inhibition of VEGFR-2 by this compound leads to the disruption of the VEGF signaling pathway, resulting in the inhibition of angiogenesis . This can lead to the inhibition of tumor growth .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine are intriguing. It has been found to have potent inhibitory activity towards human vascular endothelial growth factor receptor-2 (VEGFR-2) . This suggests that it may interact with this enzyme, potentially influencing its function and the biochemical reactions it catalyzes.
Cellular Effects
In terms of cellular effects, this compound has been evaluated in vitro for its cytotoxic activity against a panel of four human cancer cell lines . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Molecular docking studies have been performed to assess the binding mode of this compound to the VEGFR-2 active site . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.
Preparation Methods
The synthesis of 7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of 2-amino-4-chloropyrimidine with o-tolyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxazolo[5,4-d]pyrimidine derivative.
Chemical Reactions Analysis
7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to nucleic acid bases.
Medicine: The compound has potential anticancer properties and is being investigated for its cytotoxic activity against various cancer cell lines.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine can be compared with other oxazolo[5,4-d]pyrimidine derivatives, such as:
7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine: Similar in structure but with a p-tolyl group instead of an o-tolyl group.
7-Amino-oxazolo[5,4-d]pyrimidine: Contains an amino group at the 7th position instead of a chloro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-chloro-2-(2-methylphenyl)-[1,3]oxazolo[5,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c1-7-4-2-3-5-8(7)11-16-9-10(13)14-6-15-12(9)17-11/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZDSXNEVPKMST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)N=CN=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301224072 | |
Record name | 7-Chloro-2-(2-methylphenyl)oxazolo[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301224072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018053-24-1 | |
Record name | 7-Chloro-2-(2-methylphenyl)oxazolo[5,4-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018053-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2-(2-methylphenyl)oxazolo[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301224072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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